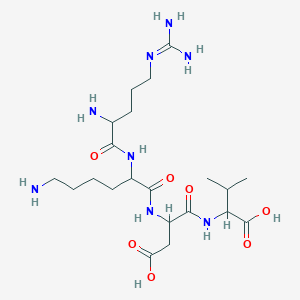
Thymopoietin II (32-35)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La timopetina II (32-35) se sintetiza utilizando métodos convencionales de síntesis de péptidos. La síntesis implica la adición gradual de aminoácidos a una cadena peptídica en crecimiento, típicamente utilizando la síntesis de péptidos en fase sólida (SPPS). El proceso incluye los siguientes pasos:
Activación de aminoácidos: Los aminoácidos se activan utilizando reactivos como carbodiimidas o sales de uronio.
Acoplamiento: Los aminoácidos activados se acoplan a la cadena peptídica en crecimiento sobre un soporte sólido.
Desprotección: Los grupos protectores de los aminoácidos se eliminan para permitir un mayor acoplamiento.
Escisión: El péptido completado se escinde del soporte sólido y se purifica.
Métodos de producción industrial: La producción industrial de Timopetina II (32-35) sigue rutas sintéticas similares, pero a mayor escala. El proceso implica sintetizadores de péptidos automatizados y técnicas de purificación a gran escala, como la cromatografía líquida de alto rendimiento (HPLC), para garantizar una alta pureza y rendimiento .
Análisis De Reacciones Químicas
Tipos de reacciones: La timopetina II (32-35) se somete principalmente a reacciones de formación y escisión de enlaces peptídicos. También puede participar en reacciones de oxidación y reducción que involucran sus residuos de aminoácidos.
Reactivos y condiciones comunes:
Oxidación: Reactivos como el peróxido de hidrógeno o el ácido performico pueden oxidar los residuos de metionina.
Reducción: Agentes reductores como el ditiotreitol (DTT) pueden reducir los enlaces disulfuro.
Sustitución: Los residuos de aminoácidos se pueden sustituir utilizando reactivos específicos en condiciones controladas.
Principales productos formados: Los principales productos formados a partir de estas reacciones son péptidos modificados con secuencias de aminoácidos o estados de oxidación alterados .
Aplicaciones Científicas De Investigación
La timopetina II (32-35) tiene una amplia gama de aplicaciones en la investigación científica:
Inmunología: Se utiliza para estudiar enfermedades de inmunodeficiencia y la modulación de las respuestas inmunitarias
Bioquímica: Los investigadores utilizan la timopetina II (32-35) para comprender el transporte y el metabolismo de los péptidos.
Administración de fármacos: El péptido se explora para su uso en sistemas de liberación sostenida de fármacos.
Mecanismo De Acción
La timopetina II (32-35) ejerce sus efectos promoviendo la diferenciación de los timocitos e influenciando la función de los linfocitos T maduros. El péptido se une a receptores específicos en la superficie de los timocitos, desencadenando vías de señalización que conducen a su maduración y proliferación . El residuo Arg en la secuencia es crucial para su actividad, mejorando la formación de células que forman rosetas-E .
Compuestos similares:
Timopentina: Un pentapéptido con la secuencia Arg-Lys-Asp-Val-Tyr, similar a la timopetina II (32-35) pero ligeramente más largo.
Timopetina I (32-36): Otro fragmento de timopetina con efectos inmunomoduladores similares.
Singularidad: La timopetina II (32-35) es única debido a su secuencia específica y su capacidad para restaurar la función inmunitaria en condiciones de inmunodeficiencia. Su corta longitud y su composición específica de aminoácidos la convierten en una herramienta valiosa en la investigación inmunológica .
Comparación Con Compuestos Similares
Thymopentin: A pentapeptide with the sequence Arg-Lys-Asp-Val-Tyr, similar to Thymopoietin II (32-35) but slightly longer.
Thymopoietin I (32-36): Another fragment of thymopoietin with similar immunomodulatory effects.
Uniqueness: Thymopoietin II (32-35) is unique due to its specific sequence and its ability to restore immune function in immunodeficient conditions. Its short length and specific amino acid composition make it a valuable tool in immunological research .
Propiedades
IUPAC Name |
2-[[2-[[6-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40N8O7/c1-11(2)16(20(35)36)29-19(34)14(10-15(30)31)28-18(33)13(7-3-4-8-22)27-17(32)12(23)6-5-9-26-21(24)25/h11-14,16H,3-10,22-23H2,1-2H3,(H,27,32)(H,28,33)(H,29,34)(H,30,31)(H,35,36)(H4,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIXXKVZEXZCLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40N8O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40868909 |
Source


|
| Record name | N~5~-(Diaminomethylidene)ornithyllysyl-alpha-aspartylvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40868909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-((2-([1,1'-biphenyl]-4-yl)ethyl)amino)propanoate](/img/structure/B12302460.png)


![N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide;hydrochloride](/img/structure/B12302476.png)


![2-[4,5-Dihydroxy-2-[[3-hydroxy-6-methoxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12302483.png)





![5-Azaspiro[2.4]heptan-6-ylmethanol;hydrochloride](/img/structure/B12302516.png)
